molecular formula C28H38O6 B8069184 Desisobutyryl-ciclesonide

Desisobutyryl-ciclesonide

Cat. No.: B8069184
M. Wt: 470.6 g/mol
InChI Key: OXPLANUPKBHPMS-FYSAVPLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desisobutyryl-ciclesonide is an active metabolite of ciclesonide, a corticosteroid prodrug used primarily in the treatment of asthma and allergic rhinitis. Ciclesonide is converted to this compound in the lungs, where it exerts its anti-inflammatory effects by binding to glucocorticoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciclesonide is synthesized through a series of chemical reactions, starting with the formation of the core steroid structure. The key step involves the esterification of the steroid with isobutyric acid to form ciclesonide. Desisobutyryl-ciclesonide is then produced by the hydrolysis of ciclesonide, which removes the isobutyryl group .

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of ciclesonide followed by its conversion to this compound. This process typically employs high-efficiency reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Desisobutyryl-ciclesonide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Desisobutyryl-ciclesonide has several scientific research applications, including:

Mechanism of Action

Desisobutyryl-ciclesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the transcription of various genes involved in the inflammatory response. The result is a reduction in the production of pro-inflammatory cytokines and mediators, leading to decreased inflammation and improved symptoms in patients with asthma and allergic rhinitis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to desisobutyryl-ciclesonide include:

Uniqueness

This compound is unique in its high affinity for glucocorticoid receptors and its ability to be activated locally in the lungs, minimizing systemic side effects. This makes it a highly effective and safe option for the treatment of asthma and allergic rhinitis compared to other corticosteroids .

Properties

IUPAC Name

(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23-,24+,25+,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPLANUPKBHPMS-FYSAVPLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desisobutyryl-ciclesonide
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Desisobutyryl-ciclesonide
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Reactant of Route 4
Desisobutyryl-ciclesonide
Reactant of Route 5
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Reactant of Route 6
Desisobutyryl-ciclesonide

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